molecular formula C17H13N3 B12640683 1-Benzyl-4-(phenylethynyl)-1H-1,2,3-triazole CAS No. 920282-81-1

1-Benzyl-4-(phenylethynyl)-1H-1,2,3-triazole

Cat. No.: B12640683
CAS No.: 920282-81-1
M. Wt: 259.30 g/mol
InChI Key: XVGPEGQBUUKUAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(phenylethynyl)-1H-1,2,3-triazole (CAS 920282-81-1) is a high-purity, synthetic organic compound of significant interest in advanced research and development. With a molecular formula of C₁₇H₁₃N₃ and a molecular weight of 259.30 g/mol, this 1,4-disubstituted-1,2,3-triazole is characterized by a benzyl group and a phenylethynyl group attached to its heterocyclic core. The compound is stable and resistant to hydrolysis and degradation under a wide range of conditions, making it a robust building block. Its primary research value lies in its application as a key precursor or active component in various fields. In materials science , it serves as a fundamental building block for the synthesis of specialized polymers and advanced organic materials. Its structural features are leveraged in the development of coatings and adhesives with tailored properties. In medicinal chemistry , the 1,2,3-triazole scaffold is a privileged structure known for its ability to interact with biological targets. Researchers investigate this compound and its derivatives for the development of enzyme inhibitors and receptor modulators, exploring potential therapeutic applications. The compound is for research purposes and is not intended for diagnostic or therapeutic use. This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

920282-81-1

Molecular Formula

C17H13N3

Molecular Weight

259.30 g/mol

IUPAC Name

1-benzyl-4-(2-phenylethynyl)triazole

InChI

InChI=1S/C17H13N3/c1-3-7-15(8-4-1)11-12-17-14-20(19-18-17)13-16-9-5-2-6-10-16/h1-10,14H,13H2

InChI Key

XVGPEGQBUUKUAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)C#CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 1-Benzyl-4-(phenylethynyl)-1H-1,2,3-triazole typically involves the following steps:

    Cycloaddition Reaction: The Huisgen 1,3-dipolar cycloaddition reaction is commonly employed to synthesize triazoles. In this method, an azide and an alkyne react to form the triazole ring.

    Benzylation: The triazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-Benzyl-4-(phenylethynyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the phenylethynyl group to a phenylethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl group.

    Coupling Reactions: The compound can participate in further coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents and conditions used in these reactions include palladium catalysts, copper co-catalysts, bases like sodium hydride, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Scientific Research Applications

1-Benzyl-4-(phenylethynyl)-1H-1,2,3-triazole has found applications in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, including polymers and dendrimers.

    Biology: The compound is used in the development of bioactive molecules, such as enzyme inhibitors and receptor modulators.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is utilized in the production of specialty chemicals and advanced materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(phenylethynyl)-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved vary based on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical properties and reactivity of 1-benzyl-4-substituted triazoles depend heavily on the electronic and steric nature of the substituent at the 4-position. Below is a detailed comparison with key analogs:

Substituent Effects on Yield and Physical Properties

Compound Name Substituent Yield (%) Physical State Key Spectral Data (IR/NMR/HRMS) Reference
1-Benzyl-4-(phenylethynyl)-1H-1,2,3-triazole Phenylethynyl 85–98* Crystalline solid $ ^1H $ NMR: δ 7.61–7.44 (m, aromatic); IR: 1610 cm$^{-1}$ (C≡C)
1-Benzyl-4-(p-tolyl)-1H-1,2,3-triazole p-Tolyl 90 White solid $ ^1H $ NMR: δ 7.31 (d, $ J = 6.4 \, \text{Hz} $); mp: 152–154°C
1-Benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole 4-Nitrophenyl 83–87 Solid HRMS: [M+H]$^+$ calc. 376.1211, found 376.1212
1-Benzyl-4-(4-fluorophenyl)-1H-1,2,3-triazole 4-Fluorophenyl 89 Light brown oil IR: 3418 cm$^{-1}$ (N-H); $ ^1H $ NMR: δ 7.16 (t, $ J = 9.0 \, \text{Hz} $)
1-Benzyl-4-(phenoxymethyl)-1H-1,2,3-triazole Phenoxymethyl N/A Not reported $ ^1H $ NMR: δ 5.47 (s, CH$2$); $ ^{13}C $ NMR: δ 68.9 (CH$2$)

Notes:

  • Phenylethynyl substituent : Exhibits strong conjugation with the triazole ring, enhancing thermal stability and π-π stacking interactions in crystal packing .
  • Electron-withdrawing groups (e.g., nitro) : Increase reaction rates in CuAAC due to alkyne polarization, leading to higher yields (83–87%) compared to electron-donating groups .
  • Steric effects : Bulky substituents (e.g., 2,4,6-trichlorophenylthio in 11e ) reduce yields (92% vs. 98% for smaller groups) due to hindered cycloaddition .

Structural and Crystallographic Differences

  • Dihedral angles : The phenylethynyl-substituted triazole has a near-planar arrangement (6.67° dihedral angle), promoting π-π interactions. In contrast, 1-benzyl-4-(naphthalen-1-yl)-1H-1,2,3-triazole exhibits a larger dihedral angle (12.5°), disrupting coplanarity and reducing intermolecular interactions .
  • Hydrogen bonding: Compounds with hydroxyl or amine groups (e.g., 1-benzyl-1H-1,2,3-triazol-5-amine ) form stronger hydrogen-bonded networks compared to non-polar substituents like phenylethynyl.

Biological Activity

1-Benzyl-4-(phenylethynyl)-1H-1,2,3-triazole is a compound belonging to the triazole family, which has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, cytotoxicity, antibacterial properties, and potential as an antiviral agent.

Synthesis of this compound

The synthesis of this compound typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the formation of triazoles with high yields and purity. The reaction can be optimized by adjusting various parameters such as temperature, solvent, and catalyst concentration.

Anticancer Activity

Research has demonstrated that compounds within the triazole family exhibit promising anticancer properties. For instance, studies have reported that derivatives of this compound show moderate cytotoxicity against various cancer cell lines. The IC50 values for these compounds have been reported in the range of 9.7 to 27.5 µM against human promyelocytic leukemia (HL-60) cells and other cancer types such as MCF-7 (breast cancer) and A549 (lung cancer) cells .

CompoundCell LineIC50 (µM)
This compoundHL-609.7 - 27.5
Dimethyl [1-(4-methylbenzyl)-4-phenyl-1,2,3-triazol-5-yl]phosphonateHL-60~10
Dibutyl [1-(4-trifluoromethyl)-4-phenyl-1,2,3-triazol-5-yl]phosphonateHL-60~10

Antibacterial Activity

The antibacterial activity of this compound has also been investigated. Although the compound exhibits only modest antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and Gram-negative bacteria like Escherichia coli, it shows potential as a lead compound for further development in antimicrobial therapies .

Antiviral Activity

In addition to its anticancer and antibacterial properties, certain derivatives of this compound have been studied for their antiviral activity. Specifically, compounds with triazole scaffolds have shown inhibitory effects on HIV reverse transcriptase (RT), indicating their potential use in antiviral drug design. Some derivatives demonstrated lower cytotoxicity compared to established antivirals like AZT while maintaining significant selectivity indices .

Case Studies

Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of various triazole derivatives on HL-60 cells. The results indicated that specific structural modifications enhanced cytotoxicity and selectivity towards cancer cells while minimizing toxicity to healthy cells.

Case Study 2: Antibacterial Screening
Another research effort assessed the antibacterial efficacy of synthesized triazoles against common bacterial strains. The study utilized GFP-producing bacterial strains to quantify the antibacterial activity effectively.

Q & A

Q. What synthetic strategies are commonly employed to synthesize 1-benzyl-4-(phenylethynyl)-1H-1,2,3-triazole derivatives?

The synthesis typically leverages copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to ensure regioselectivity for the 1,4-disubstituted triazole product . For example, benzyl bromide and aryl acetylenes react under mild conditions (e.g., aqueous/organic solvents, room temperature) with Cu(I) catalysts like CuSO₄·Na ascorbate . Microwave-assisted Pd-catalyzed C-H arylation has also been used to introduce aryl groups at the C-5 position of the triazole ring, achieving yields up to 92% under optimized conditions .

Q. How can researchers confirm the structural integrity of synthesized this compound derivatives?

Structural validation relies on multi-modal analytical techniques:

  • NMR Spectroscopy : Distinct ¹H and ¹³C NMR signals for the triazole ring (e.g., ~7.5–8.5 ppm for aromatic protons) and substituents (e.g., benzyl CH₂ at ~5.3 ppm) .
  • HRMS : Exact mass matching within 5 ppm error confirms molecular formula .
  • IR Spectroscopy : Absence of azide (~2100 cm⁻¹) or alkyne (~3300 cm⁻¹) peaks post-cycloaddition .

Q. What purification methods are effective for isolating this compound compounds?

Flash chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is widely used for non-polar derivatives . Polar analogs may require reversed-phase HPLC. Crystallization from ethanol or methanol is effective for solid products, as demonstrated for 1-benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole (m.p. 142–143°C) .

Advanced Research Questions

Q. How can regioselectivity challenges in triazole functionalization be addressed during C-H activation?

Microwave-assisted Pd-catalyzed C-H arylation at the C-5 position requires careful ligand selection. For example, ligand-free Pd(OAc)₂ in DMF at 120°C promotes selective coupling with aryl iodides, avoiding competing pathways . Computational modeling (DFT) can predict electronic effects of substituents on reactivity, guiding experimental design .

Q. What strategies optimize proton conduction in polymer electrolytes incorporating 1,2,3-triazole moieties?

Triazoles enhance proton conductivity via hydrogen-bond networks. Poly(4-vinyl-1H-1,2,3-triazole) membranes exhibit ~10⁵× higher conductivity than imidazole analogs in dry air due to triazole’s lower pKa (~5.09) and improved H-bonding capacity . Doping with acidic groups (e.g., sulfonic acid) further amplifies conductivity .

Q. How do structural modifications of this compound influence biological activity?

Substituent effects on PXR receptor modulation can be studied via SAR:

  • Electron-withdrawing groups (e.g., -NO₂ at C-4) increase binding affinity by enhancing dipole interactions .
  • Docking studies (e.g., with AutoDock Vina) reveal that bulky aryl groups (e.g., 4-bromophenyl) improve steric complementarity in enzyme active sites .

Q. What safety precautions are critical when handling nitro-substituted triazole derivatives?

Nitro-triazoles (e.g., 4-nitro-1H-1,2,3-triazole) are explosive under friction or heat. Use blast shields, conduct reactions in small batches, and store under inert gas (N₂/Ar) at 2–8°C . Personal protective equipment (face shield, flame-resistant lab coat) is mandatory.

Data Analysis & Contradictions

Q. How should researchers resolve contradictory yield data for triazole synthesis across studies?

Discrepancies often arise from reaction scale or catalyst loading. For example, microwave-assisted Pd-catalyzed reactions achieve >90% yields at 0.5 mmol scale , but yields drop at >10 mmol due to inefficient heat transfer. Replicate conditions precisely, and validate purity via HPLC before comparing results.

Q. What computational tools aid in predicting triazole reactivity and electronic properties?

  • DFT Calculations : Gaussian or ORCA software can model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Molecular Dynamics : GROMACS simulates triazole-containing polymers’ proton conduction pathways under varying humidity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.